Cas no 899758-56-6 (N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide)

N-(2-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethyl)benzamide is a specialized sulfonamide derivative featuring a spirocyclic ketal moiety, which enhances its structural rigidity and potential binding affinity. The compound’s unique architecture, combining a benzamide group with a 1,4-dioxa-8-azaspiro[4.5]decane sulfonyl scaffold, suggests utility in medicinal chemistry and drug discovery, particularly as a protease inhibitor or receptor modulator. Its sulfonamide linkage offers stability and tunable reactivity, while the spirocyclic system may improve metabolic resistance. This compound is of interest for researchers exploring novel bioactive molecules, given its balanced lipophilicity and potential for selective interactions with biological targets. Suitable for controlled derivatization, it serves as a versatile intermediate in synthetic applications.
N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide structure
899758-56-6 structure
Product Name:N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide
CAS No:899758-56-6
MF:C16H22N2O5S
MW:354.421283245087
CID:5488023
Update Time:2025-06-25

N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethyl]-
    • N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide
    • Inchi: 1S/C16H22N2O5S/c19-15(14-4-2-1-3-5-14)17-8-13-24(20,21)18-9-6-16(7-10-18)22-11-12-23-16/h1-5H,6-13H2,(H,17,19)
    • InChI Key: HRRQRBJAFGVCEC-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCC2(OCCO2)CC1)(=O)=O)(=O)C1=CC=CC=C1

N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide Pricemore >>

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Additional information on N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide

Recent Advances in the Study of N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide (CAS: 899758-56-6)

The compound N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide (CAS: 899758-56-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique spirocyclic and sulfonamide functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific enzymes and receptors involved in disease pathways.

One of the key areas of investigation has been the role of this compound as a modulator of protein-protein interactions (PPIs). PPIs are critical in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. Researchers have demonstrated that N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide can selectively inhibit certain PPIs, making it a valuable candidate for drug development. Structural analyses have revealed that the spirocyclic moiety enhances binding affinity and specificity, while the sulfonamide group contributes to solubility and pharmacokinetic properties.

In addition to its potential as a PPI inhibitor, recent studies have explored the compound's efficacy in targeting G protein-coupled receptors (GPCRs). GPCRs are a major class of drug targets, and the ability of N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide to interact with specific GPCR subtypes has opened new avenues for therapeutic intervention. Preliminary in vitro and in vivo experiments have shown promising results, with the compound exhibiting high selectivity and minimal off-target effects. These findings suggest that it could be developed into a novel class of GPCR modulators with applications in treating conditions such as hypertension, pain, and psychiatric disorders.

Another noteworthy aspect of recent research is the optimization of the synthetic route for N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide. Advances in green chemistry and catalytic methods have enabled more efficient and scalable production of this compound, addressing previous challenges related to yield and purity. These improvements are critical for facilitating further preclinical and clinical studies, as they ensure a reliable supply of high-quality material for testing.

Looking ahead, the potential applications of N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide extend beyond its current scope. Ongoing research is investigating its utility in combination therapies, where it may enhance the efficacy of existing drugs or reduce adverse effects. Furthermore, computational modeling and high-throughput screening are being employed to identify additional targets and optimize its pharmacological profile. As these efforts progress, the compound is poised to make a significant impact on the development of next-generation therapeutics.

In conclusion, N-(2-{1,4-dioxa-8-azaspiro4.5decane-8-sulfonyl}ethyl)benzamide (CAS: 899758-56-6) represents a promising molecule with diverse therapeutic potential. Its unique structural features and demonstrated biological activities make it a focal point of current research in chemical biology and drug discovery. Continued exploration of its mechanisms of action and therapeutic applications will undoubtedly yield valuable insights and contribute to the advancement of medical science.

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